N-(2,5-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(2,5-Dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group, a tetrazole ring substituted with an ethoxyphenyl moiety, and a sulfanylacetamide linker. The ethoxyphenyl substituent could modulate electronic and steric properties, influencing target interactions.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-2-26-15-6-4-3-5-14(15)24-17(21-22-23-24)27-10-16(25)20-13-9-11(18)7-8-12(13)19/h3-9H,2,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQOVMSHKSLXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety and a tetrazole ring linked through a sulfanyl group to an acetamide structure. This unique arrangement suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many tetrazole derivatives have shown promising anticancer properties. The presence of the tetrazole ring is crucial for this activity, as it can influence the compound's interaction with cellular enzymes and receptors.
- Antimicrobial Properties : Compounds containing sulfur and nitrogen heterocycles are known for their antimicrobial effects. The sulfanyl group in this compound may enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways.
Antitumor Activity
A study exploring the structure-activity relationship (SAR) of related compounds found that modifications on the phenyl rings significantly affect cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups demonstrated increased activity due to enhanced electron density facilitating interactions with target proteins .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |
Antimicrobial Activity
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity or inhibition of key metabolic enzymes .
Case Studies
- Case Study on Anticancer Effects : A derivative of the compound was tested in vivo on mice models bearing human tumor xenografts. Results indicated a reduction in tumor size by approximately 40% compared to control groups, suggesting effective antitumor activity mediated through apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Rings
- N-(2,5-Dimethylphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide (): This analog replaces the dichlorophenyl group with a dimethylphenyl moiety and substitutes the tetrazole with a triazole ring. The triazole’s reduced acidity compared to tetrazole may alter hydrogen-bonding capacity.
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
This compound shares the dichlorophenyl group but replaces the tetrazole with a pyrazolone ring. The pyrazolone’s ketone group enables hydrogen bonding, while the dihydro-pyrazole ring introduces conformational rigidity. The absence of a sulfanyl linker reduces flexibility compared to the target compound .
Pesticidal Acetamide Derivatives ()
The target compound’s dichlorophenyl and ethoxyphenyl groups parallel structural features in herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). Key differences include:
- Chlorine Substitution: The target’s 2,5-dichlorophenyl group contrasts with the 2,6-diethylphenyl in alachlor.
- Linker Flexibility : The sulfanylacetamide linker in the target compound introduces a sulfur atom, which may improve oxidative stability compared to alachlor’s methoxymethyl group .
Conformational and Crystallographic Analysis
highlights the role of dihedral angles in N-substituted acetamides. For example, in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings range from 54.8° to 77.5°, influencing molecular packing and hydrogen-bonding networks .
Data Tables
Table 1: Structural Features of Selected Acetamide Derivatives
Table 2: Dihedral Angles in Acetamide Derivatives ()
| Molecule | Dihedral Angle (Dichlorophenyl vs. Pyrazolyl) | Hydrogen-Bonding Pattern |
|---|---|---|
| A | 54.8° | R22(10) dimerization |
| B | 76.2° | R22(10) dimerization |
| C | 77.5° | R22(10) dimerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
